1,1-Difluoro-2-methoxyethane

概要

説明

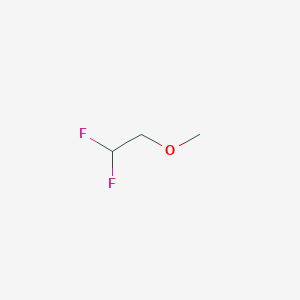

1,1-Difluoro-2-methoxyethane is an organic compound with the molecular formula C₃H₆F₂O and a molecular weight of 96.0759 g/mol . It is a volatile, fluorinated hydrocarbon that has been studied for various applications in scientific research and industry.

準備方法

The preparation of 1,1-Difluoro-2-methoxyethane can be achieved through several synthetic routes. One common method involves the vapor-phase catalytic fluorination of 1,1,2-trichloroethane or cis-1,2-dichloroethylene using a fixed-bed chrome-based catalyst at temperatures between 200-300°C and pressures of 0.1-0.8 MPa . The product is then purified through direct condensation, tail gas absorption, liquid-phase layering, washing, and distillation.

化学反応の分析

1,1-Difluoro-2-methoxyethane undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidation products.

Reduction: It can be reduced using suitable reducing agents.

Substitution: It can undergo substitution reactions where the fluorine atoms are replaced by other substituents. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts.

科学的研究の応用

Biological Assays

Research has indicated that 1,1-Difluoro-2-methoxyethane has potential applications in biological assays. It has been studied for its interaction with GABA_A and glycine receptors, suggesting a role in modulating neurotransmission.

Analgesic Properties

The compound has been investigated for its analgesic properties and potential use as an inhalation anesthetic. Its structural similarity to methoxyflurane—a known anesthetic—positions it as a candidate for further research in pain management .

Medical Applications

Inhalation Anesthetic

this compound is being explored for its use in inhalation anesthesia. Preliminary studies suggest it may provide effective analgesia with fewer side effects compared to traditional anesthetics. It is particularly relevant in settings requiring rapid onset and recovery from anesthesia .

Case Study: Methoxyflurane AnalGesia Trial

In a clinical trial evaluating methoxyflurane (Penthrox®), which shares structural similarities with this compound, researchers assessed its efficacy in managing acute pain in pediatric patients. The trial demonstrated significant pain relief within minutes of administration . This reinforces the potential of similar compounds like this compound in clinical settings.

Industrial Applications

Production of Fluorinated Compounds

In industrial chemistry, this compound is utilized in the synthesis of other fluorinated compounds. Its reactivity makes it a valuable intermediate in the production of specialty chemicals used in various applications from pharmaceuticals to agrochemicals.

Cleaning Agent for Electronics

Due to its solvent properties, it is employed as a cleaning agent for electronic components. Its ability to dissolve oils and residues without damaging sensitive electronic parts makes it an ideal choice for manufacturing environments.

作用機序

The exact mechanism of action of 1,1-Difluoro-2-methoxyethane is not fully understood. it is believed to act as a positive allosteric modulator of GABA_A and glycine receptors in the brain and spinal cord . This modulation enhances the inhibitory effects of these neurotransmitters, leading to its analgesic and anesthetic properties.

類似化合物との比較

1,1-Difluoro-2-methoxyethane can be compared with other similar compounds, such as:

Methoxyflurane (2,2-dichloro-1,1-difluoro-1-methoxyethane): Both compounds are volatile fluorinated hydrocarbons with anesthetic properties.

1,1-Difluoroethane: This compound is similar in structure but lacks the methoxy group, resulting in different chemical and physical properties.

生物活性

1,1-Difluoro-2-methoxyethane (CAS Number: 17962868) is a fluorinated ether compound with a molecular formula of . Its structure consists of a methoxy group attached to a difluoroethane backbone, which imparts unique properties and biological activities that are of significant interest in medicinal chemistry and pharmacology.

Analgesic Properties

This compound is closely related to methoxyflurane, a volatile anesthetic known for its analgesic effects. Methoxyflurane has been widely studied for its efficacy in pain management, particularly in emergency settings. A notable study demonstrated that inhaled methoxyflurane effectively reduced pain associated with upper limb fractures in pediatric patients . The compound acts as an analgesic at sub-anesthetic doses, providing rapid relief without the need for intravenous administration.

The biological activity of this compound can be attributed to its interaction with the central nervous system. It is believed to modulate the activity of neurotransmitters and may influence pain pathways by acting on opioid receptors and other pain-related signaling pathways . The inhalation route allows for quick absorption and onset of action, making it suitable for acute pain management.

Toxicological Profile

While the analgesic effects are beneficial, there are concerns regarding the nephrotoxicity associated with methoxyflurane. Studies have indicated that exposure to high concentrations can lead to renal damage, particularly in animal models . Therefore, understanding the dosing and exposure limits is crucial for minimizing adverse effects while maximizing therapeutic benefits.

Case Studies

- Pediatric Pain Management : A randomized controlled trial (RCT) involving children aged 6-17 years assessed the efficacy of methoxyflurane for treating moderate to severe acute traumatic pain. Results indicated significant pain reduction compared to placebo, highlighting its potential as a frontline treatment in emergency departments .

- Developmental Toxicity : Research on gestational exposure to methoxyflurane showed no adverse reproductive outcomes at trace and sub-anesthetic levels. However, higher concentrations resulted in decreased fetal weight and skeletal anomalies in animal models . This underscores the importance of careful monitoring during use in pregnant populations.

Comparative Analysis

| Parameter | This compound | Methoxyflurane |

|---|---|---|

| Molecular Formula | C3H6F2O | C3H4Cl2F2O |

| Analgesic Efficacy | Potentially effective | Proven effective |

| Toxicity Concerns | Limited data | Nephrotoxic at high doses |

| Route of Administration | Inhalation | Inhalation |

| Clinical Applications | Under investigation | Widely used in clinical settings |

特性

IUPAC Name |

1,1-difluoro-2-methoxyethane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6F2O/c1-6-2-3(4)5/h3H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRGZRXUKXVTRNO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6F2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30591779 | |

| Record name | 1,1-Difluoro-2-methoxyethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30591779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

96.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

461-57-4 | |

| Record name | 1,1-Difluoro-2-methoxyethane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=461-57-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1-Difluoro-2-methoxyethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30591779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。